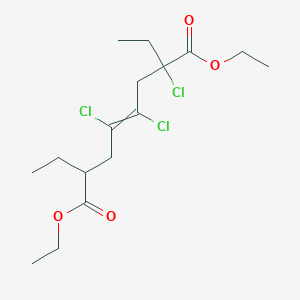
Diethyl 2,4,5-trichloro-2,7-diethyloct-4-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4,5-trichloro-2,7-diethyloct-4-enedioate is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4,5-trichloro-2,7-diethyloct-4-enedioate typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by esterification. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial due to the handling of chlorinated compounds and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4,5-trichloro-2,7-diethyloct-4-enedioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
Diethyl 2,4,5-trichloro-2,7-diethyloct-4-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s biological activity is studied for potential use in pharmaceuticals or as a biochemical tool.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl 2,4,5-trichloro-2,7-diethyloct-4-enedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate the compound’s biological activity. The pathways involved can vary depending on the context of its application, such as inhibiting enzyme activity or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A chlorinated compound with herbicidal properties.
Triclosan: An antibacterial and antifungal agent used in consumer products.
Uniqueness
Diethyl 2,4,5-trichloro-2,7-diethyloct-4-enedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple chlorine atoms and ester groups differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62457-06-1 |
|---|---|
Molecular Formula |
C16H25Cl3O4 |
Molecular Weight |
387.7 g/mol |
IUPAC Name |
diethyl 2,4,5-trichloro-2,7-diethyloct-4-enedioate |
InChI |
InChI=1S/C16H25Cl3O4/c1-5-11(14(20)22-7-3)9-12(17)13(18)10-16(19,6-2)15(21)23-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
OCNFTKCUTPTRNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C(CC(CC)(C(=O)OCC)Cl)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















